![molecular formula C8H9BrN2O2 B1305202 Ethyl (5-bromopyridin-3-yl)carbamate CAS No. 152684-24-7](/img/structure/B1305202.png)
Ethyl (5-bromopyridin-3-yl)carbamate
Overview
Description
Ethyl carbamate (EC) is a substance commonly found in fermented foods and alcoholic beverages. It has attracted significant attention due to its classification as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC) . The presence of EC in food products and its potential health risks, including neurological disorders and carcinogenicity, have led to extensive research into its formation, detection, and mitigation .
Synthesis Analysis
The synthesis of ethyl carbamate derivatives has been explored in several studies. For instance, racemic ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate and its chiral isomers have been synthesized and shown to exhibit antitumor activity in various biological tests . The preparation of these compounds involves complex synthetic routes, including the use of alpha-amino ketone oximes and reductive cyclization processes . Alterations at different positions of the pyrazine ring have been shown to significantly affect the cytotoxicity and inhibition of mitosis in cultured cells .
Molecular Structure Analysis
The molecular structure of ethyl carbamate and its derivatives plays a crucial role in their biological activity. Structural modifications, such as the replacement of the 5-amino group or alterations in the carbamate group, can lead to significant changes in antimitotic and anticancer properties . For example, the presence of a carbamate group is required for activity, and the replacement of the ethyl group with bulkier aliphatic groups can reduce activity .
Chemical Reactions Analysis
Ethyl carbamate can be formed through a reaction between ethanol and either cyanate or N-carbamyl compounds . The metabolism of ethyl carbamate derivatives in organisms can lead to various metabolites, some of which may have altered biological activities . For example, metabolism studies have reported the formation of hydroxylated metabolites, which can be further methylated to produce methoxy derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl carbamate, such as its molecular weight and lack of chromophore, pose challenges for its detection and quantification in complex food matrices . Analytical methods such as HPLC-FLD, multidimensional gas chromatography/mass spectrometry (MDGC/MS), and solid-phase extraction have been developed to accurately measure EC levels in various food products . These methods have been validated to ensure accuracy, reproducibility, and linearity over a range of concentrations .
Scientific Research Applications
Synthesis Methodology
The compound has been employed in various synthesis processes. For instance, it has been utilized in the one-pot synthesis of 3-amino-7-azaindoles via microwave-assisted Thorpe–Ziegler cyclization, demonstrating excellent yields, short reaction time, and high functional group compatibility (Yang et al., 2014). Additionally, it's involved in the creation of imidazolyl dithiocarbamates and their subsequent reactions with phenacyl bromides to afford S-alkylation products (El′tsov et al., 2011).
Chemical Behavior and Reactions
It partakes in interesting chemical behaviors, like cycloaddition with azo diesters leading to tetrahydropyridazinones through a Diels–Alder reaction followed by a novel rearrangement (Aitken et al., 2016). Its ethyl derivative has been noted to decompose upon storage, losing carbamate groups and leading to aromatization.
Catalysis and Synthesis
It's pivotal in the synthesis of ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates under liquid-liquid phase transfer catalysis, showcasing advantages like mild conditions, easy handling, and high yield (Lan-qin & Xi-cun, 2004).
Spectroscopy and Detection
The compound has been instrumental in surface-enhanced Raman scattering for quantitative detection of ethyl carbamate in alcoholic beverages, showing great practical potential for in situ assessment and identification in the industry (Yang et al., 2013).
Safety and Hazards
While specific safety and hazard information for Ethyl (5-bromopyridin-3-yl)carbamate is not available, carbamates in general are known to have potential health risks. For instance, ethyl carbamate, a related compound, is considered hazardous and has shown potential for carcinogenicity when administered in high doses in animal tests .
Mechanism of Action
Target of Action
Ethyl (5-bromopyridin-3-yl)carbamate is a type of carbamate compound . Carbamates are known to interact with various targets in the body, but their primary targets are often enzymes such as acetylcholinesterase (AChE) . AChE plays a pivotal role in the nervous system by catalyzing the hydrolysis of acetylcholine (ACh), a neurotransmitter, into choline and acetic acid .
Mode of Action
Carbamates, including this compound, are designed to make drug-target interactions through their carbamate moiety . They mimic the substrate by forming a carbamoylated instead of acylated complex with the enzyme that is hydrolyzed considerably slower than the acylated form . This results in the inhibition of AChE, reducing the metabolic breakdown of ACh and maintaining cholinergic transmission in the brain .
Biochemical Pathways
The inhibition of AChE by carbamates affects the cholinergic pathway. Under normal conditions, AChE breaks down ACh in the synaptic cleft, terminating the signal transmission. When ache is inhibited, ach accumulates in the synaptic cleft, leading to prolonged cholinergic effects .
Pharmacokinetics
Carbamates in general are known for their good chemical and proteolytic stabilities, and their capability to permeate cell membranes . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The primary result of the action of this compound, like other AChE inhibitors, is the increased concentration of ACh in the synaptic cleft. This can lead to prolonged cholinergic effects, which can be beneficial in conditions associated with decreased cholinergic activity, such as Alzheimer’s disease .
properties
IUPAC Name |
ethyl N-(5-bromopyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)11-7-3-6(9)4-10-5-7/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWDDTLTJVTQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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